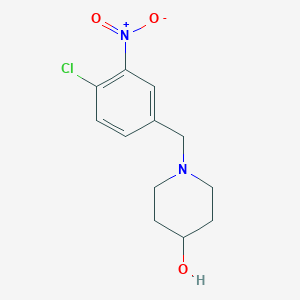

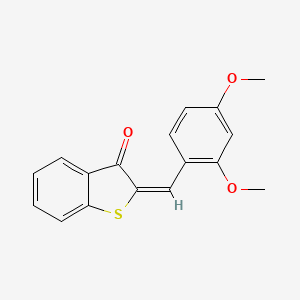

1-(4-chloro-3-nitrobenzyl)-4-piperidinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-chloro-3-nitrobenzyl)-4-piperidinol often involves multi-step organic reactions. A common approach might include nucleophilic substitution reactions, reduction of nitro groups, and formation of piperidinol from piperidine precursors. For example, the synthesis of similar compounds involves reacting piperidine derivatives with chloro-nitrobenzene analogs under controlled conditions to achieve the desired product (Xue Si-jia, 2011).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray diffraction techniques, revealing important details about their conformation and stereochemistry. For instance, crystal structure analysis of related compounds shows nonplanar molecular configurations with specific chair or sofa conformations for the piperidine ring, highlighting the importance of stereochemistry in determining the compound's reactivity and properties (S. Prasad et al., 2008).

Chemical Reactions and Properties

Compounds with a nitrobenzyl-piperidinol structure can participate in various chemical reactions, including nucleophilic substitutions where the nitro and chloro groups play a crucial role. Their reactivity can be influenced by the presence of these functional groups, allowing for further functionalization or modification of the compound. The study of such reactions provides insight into the compound's chemical behavior and its potential as a building block in synthesis (A. Heaton & M. Hunt, 1978).

Physical Properties Analysis

The physical properties of 1-(4-chloro-3-nitrobenzyl)-4-piperidinol, such as melting point, solubility, and crystal structure, can be inferred from studies on similar compounds. These properties are crucial for determining the compound's suitability for various applications, including its use in chemical synthesis, pharmaceuticals, and materials science (D. Tomlin et al., 1996).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are key aspects that define the applications and handling of 1-(4-chloro-3-nitrobenzyl)-4-piperidinol. Studies on related compounds help to predict these characteristics, offering insights into how the compound interacts in different chemical environments and under various conditions (Gökşin Aydinli et al., 2010).

Safety and Hazards

“4-Chloro-3-nitrobenzyl alcohol” is classified as a skin irritant (Category 2), skin sensitizer (Category 1), eye irritant (Category 2), and specific target organ toxicity – single exposure (Category 3) . It may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

1-[(4-chloro-3-nitrophenyl)methyl]piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3/c13-11-2-1-9(7-12(11)15(17)18)8-14-5-3-10(16)4-6-14/h1-2,7,10,16H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMBICQCVHCFTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID17504571 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-Chloro-3-nitrobenzyl)-4-piperidinol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5624204.png)

![N-ethyl-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5624221.png)

![4-(3-{[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5624233.png)

![2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol](/img/structure/B5624241.png)

![4-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5624257.png)

![1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B5624273.png)

![2-methyl-4-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5624284.png)

![((3R*,4R*)-1-(cyclobutylcarbonyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-3-pyrrolidinyl)methanol](/img/structure/B5624289.png)

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(3-thienyl)acetamide](/img/structure/B5624295.png)

![1-cyclopentyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5624297.png)